molecular formula C8H10N4O2 B13786300 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-73-9

2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B13786300
CAS No.: 90065-73-9
M. Wt: 194.19 g/mol
InChI Key: XMHYISSHMOCCCC-UHFFFAOYSA-N
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Description

2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.

    Cyclization: The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol.

    Methoxymethylation: The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific methoxymethyl substitution, which can enhance its biological activity and selectivity towards certain molecular targets.

Properties

CAS No.

90065-73-9

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-amino-7-(methoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H10N4O2/c1-14-4-12-3-2-5-6(12)10-8(9)11-7(5)13/h2-3H,4H2,1H3,(H3,9,10,11,13)

InChI Key

XMHYISSHMOCCCC-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1N=C(NC2=O)N

Origin of Product

United States

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